Dinatrium-Zink-EDTA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

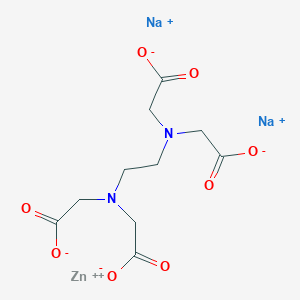

Disodium zinc edetate, also known as disodium zinc ethylenediaminetetraacetate, is a chelating agent that forms stable complexes with metal ions. It is widely used in various fields, including agriculture, medicine, and industrial applications, due to its ability to bind and sequester metal ions.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, disodium zinc edetate is used as a chelating agent to remove metal ions from solutions. It is also employed in analytical chemistry for titration of metal ions and in the preparation of metal-free enzymes.

Biology: In biological research, disodium zinc edetate is used to study the role of metal ions in biological systems. It helps in the removal of metal ions from biological samples, allowing researchers to investigate the effects of metal ion depletion on biological processes.

Medicine: Medically, disodium zinc edetate is used in chelation therapy to treat heavy metal poisoning. It binds to toxic metal ions such as lead, mercury, and cadmium, forming stable complexes that are excreted from the body.

Industry: In industrial applications, disodium zinc edetate is used in water treatment to sequester metal ions and prevent scale formation. It is also used in the textile industry to remove metal ions that can interfere with dyeing processes.

Wirkmechanismus

Target of Action

Disodium Zinc Edetate, also known as Zinc Disodium EDTA, is a polyvalent ion chelator . Its primary targets are divalent and trivalent metal ions such as calcium, magnesium, and zinc .

Mode of Action

Zinc Disodium EDTA interacts with its targets by forming chelates, which are stable complexes . This chelation process reduces the blood concentrations of these ions . For example, it can lower serum calcium levels and affect myocardial contractility .

Biochemical Pathways

The chelation process affects various biochemical pathways. By reducing the concentration of metal ions in the blood, Zinc Disodium EDTA can influence processes that depend on these ions. For instance, it can affect the function of enzymes that require metal ions as cofactors .

Pharmacokinetics

Zinc Disodium EDTA exhibits poor gastrointestinal absorption, distributes to various organs, and is primarily eliminated through urine and feces unchanged . These ADME (Absorption, Distribution, Metabolism, and Excretion) properties impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Zinc Disodium EDTA’s action are primarily due to its chelation of metal ions. By reducing the concentration of these ions, it can influence various cellular processes. For example, it can reduce blood concentrations of calcium or digitalis, which can have effects on heart function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Zinc Disodium EDTA. For instance, it has been found to have good biodegradability, meaning it can be broken down by microorganisms without causing environmental pollution . Its production cost is relatively high, which can impact its use .

Biochemische Analyse

Biochemical Properties

Disodium zinc edetate acts as a chelating agent, binding to divalent and trivalent metal ions such as zinc, calcium, and magnesium. This binding capability is essential in biochemical reactions where the regulation of metal ion concentrations is critical. Disodium zinc edetate interacts with enzymes, proteins, and other biomolecules that require metal ions as cofactors. For instance, it can inhibit metalloproteases, which are enzymes that depend on metal ions for their activity . By chelating zinc ions, disodium zinc edetate can modulate the activity of these enzymes, thereby influencing various biochemical pathways.

Cellular Effects

Disodium zinc edetate has significant effects on cellular processes. It influences cell function by altering metal ion availability, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For example, zinc is a crucial cofactor for numerous enzymes involved in DNA synthesis and repair, and its chelation by disodium zinc edetate can impact these processes . Additionally, the compound can affect the activity of zinc-dependent transcription factors, thereby influencing gene expression and cellular responses to environmental stimuli .

Molecular Mechanism

The molecular mechanism of disodium zinc edetate involves its ability to chelate metal ions, particularly zinc. By binding to zinc ions, disodium zinc edetate forms stable complexes that are excreted from the body, reducing the concentration of free zinc ions in the blood . This chelation process can inhibit or activate enzymes that require zinc as a cofactor. For example, disodium zinc edetate can inhibit zinc-dependent metalloproteases, thereby modulating their activity and affecting various biochemical pathways . Additionally, the compound can influence gene expression by altering the availability of zinc ions required for the function of zinc-finger transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disodium zinc edetate can change over time. The stability and degradation of the compound are important factors to consider. Disodium zinc edetate is generally stable under standard laboratory conditions, but its chelating activity can decrease over time due to degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings where it is used to modulate metal ion concentrations

Dosage Effects in Animal Models

The effects of disodium zinc edetate vary with different dosages in animal models. At low doses, the compound can effectively chelate zinc ions without causing significant toxicity . At higher doses, disodium zinc edetate can lead to adverse effects such as hypocalcemia and nephrotoxicity . Studies have shown that the threshold for toxicity is relatively high, but it is essential to monitor the dosage carefully to avoid potential side effects . The compound’s ability to chelate other metal ions, such as calcium and magnesium, also necessitates careful dosage management to prevent imbalances in these essential ions .

Metabolic Pathways

Disodium zinc edetate is involved in various metabolic pathways, primarily through its role as a chelating agent. It interacts with enzymes and cofactors that require metal ions for their activity. For example, the compound can chelate zinc ions, which are essential for the activity of numerous enzymes involved in metabolic processes . By modulating the availability of zinc ions, disodium zinc edetate can influence metabolic flux and the levels of various metabolites . Additionally, the compound’s interaction with other metal ions, such as calcium and magnesium, can further impact metabolic pathways .

Transport and Distribution

The transport and distribution of disodium zinc edetate within cells and tissues are influenced by its chelating properties. The compound can bind to metal ions and form complexes that are transported across cell membranes . Specific transporters and binding proteins facilitate the uptake and distribution of these complexes within cells . For example, zinc transporters such as the SLC30 (ZnT) and SLC39 (ZIP) families play a crucial role in regulating the intracellular levels of zinc ions chelated by disodium zinc edetate . The compound’s ability to form stable complexes with metal ions also affects its localization and accumulation within tissues .

Subcellular Localization

Disodium zinc edetate’s subcellular localization is determined by its interactions with metal ions and the targeting signals that direct it to specific compartments or organelles. The compound can be localized to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria, depending on the metal ions it chelates . For instance, zinc ions chelated by disodium zinc edetate can be transported to the nucleus, where they influence the activity of zinc-dependent transcription factors . Additionally, the compound’s interaction with metalloproteins and other biomolecules can affect its subcellular localization and function .

Vorbereitungsmethoden

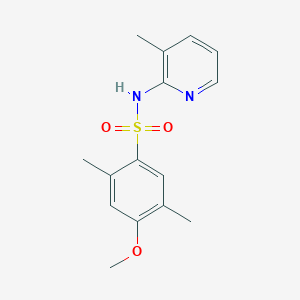

Synthetic Routes and Reaction Conditions: Disodium zinc edetate is synthesized through the reaction of ethylenediaminetetraacetic acid (EDTA) with zinc salts in the presence of sodium hydroxide. The general reaction involves dissolving EDTA in water, adding zinc chloride or zinc sulfate, and then neutralizing the solution with sodium hydroxide to form the disodium salt. The reaction can be represented as follows:

EDTA+ZnCl2+2NaOH→Disodium zinc edetate+2NaCl+H2O

Industrial Production Methods: In industrial settings, the production of disodium zinc edetate involves large-scale reactors where the reactants are mixed under controlled conditions. The process typically includes steps such as dissolution, neutralization, and crystallization to obtain the pure compound. The final product is then dried and packaged for various applications.

Analyse Chemischer Reaktionen

Types of Reactions: Disodium zinc edetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions due to its stable structure.

Common Reagents and Conditions: The chelation reactions involving disodium zinc edetate usually occur in aqueous solutions at neutral or slightly alkaline pH. Common reagents include metal salts such as calcium chloride, magnesium sulfate, and iron(III) chloride. The reaction conditions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.

Major Products Formed: The major products formed from the reactions of disodium zinc edetate with metal ions are the corresponding metal-EDTA complexes. For example, the reaction with calcium chloride forms calcium disodium edetate:

Disodium zinc edetate+CaCl2→Calcium disodium edetate+ZnCl2

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

- Disodium calcium edetate

- Disodium magnesium edetate

- Disodium iron(III) edetate

Uniqueness: Disodium zinc edetate is unique due to its specific affinity for zinc ions, making it particularly useful in applications where zinc ion sequestration is required. Compared to other similar compounds, it offers a balanced chelation strength that is effective yet not overly aggressive, making it suitable for a wide range of applications.

Eigenschaften

CAS-Nummer |

12519-36-7 |

|---|---|

Molekularformel |

C10H12N2O8Zn2 |

Molekulargewicht |

419.0 g/mol |

IUPAC-Name |

dizinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |

InChI |

InChI=1S/C10H16N2O8.2Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;2*+2/p-4 |

InChI-Schlüssel |

WHYUWYVXDNNLTR-UHFFFAOYSA-J |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Zn+2] |

Kanonische SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Zn+2].[Zn+2] |

| 14025-21-9 73513-47-0 |

|

Physikalische Beschreibung |

No reaction with water. May float or sink in water. (USCG, 1999) DryPowder; OtherSolid; PelletsLargeCrystals |

Piktogramme |

Irritant |

Synonyme |

Zincate(2-), N,N-1,2-ethanediylbisN-(carboxy-.kappa.O)methylglycinato-.kappa.N,.kappa.O(4-)-, (OC-6-21)- |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)

![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)

![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)

![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)

![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)